Cefadroxil sodium
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Overview
Description
Cefadroxil sodium is a first-generation cephalosporin antibiotic, which is a derivative of cephalexin. It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefadroxil sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). The synthesis involves the acylation of 7-ACA with 4-hydroxyphenylglycine to form cefadroxil. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes steps for purification and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cefadroxil sodium undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: The amino group in this compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides
Major Products Formed
Hydrolysis: Inactive degradation products.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with modified pharmacological properties
Scientific Research Applications
Cefadroxil sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of beta-lactam antibiotics.
Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Cefadroxil sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately causes bacterial cell lysis. The primary molecular targets of this compound are PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: A first-generation cephalosporin used for surgical prophylaxis.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity
Uniqueness
Cefadroxil sodium is unique due to its long half-life, which allows for less frequent dosing compared to other cephalosporins. It also has a high oral bioavailability, making it effective for oral administration. Additionally, this compound has a broad spectrum of activity, covering a wide range of bacterial pathogens .
Properties
CAS No. |
42284-83-3 |
---|---|
Molecular Formula |
C16H16N3NaO5S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O5S.Na/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);/q;+1/p-1/t10-,11-,15-;/m1./s1 |
InChI Key |
GQOVFIUWRATNJC-CYJZLJNKSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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